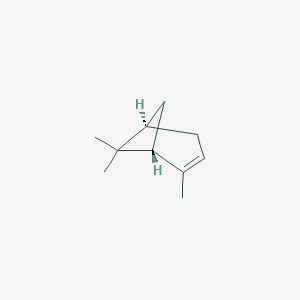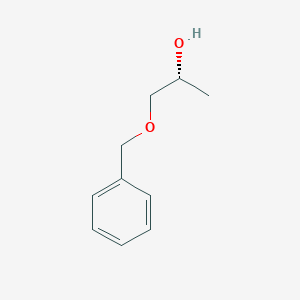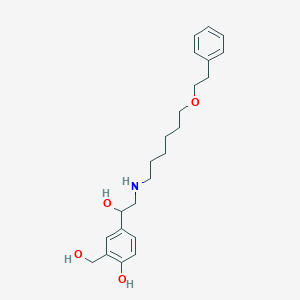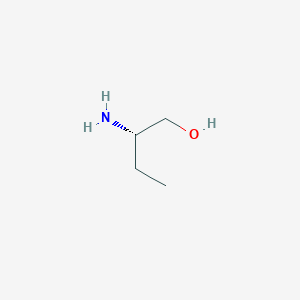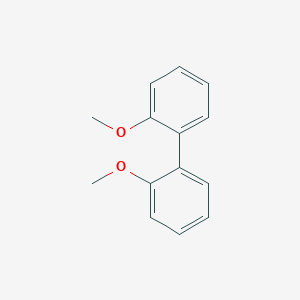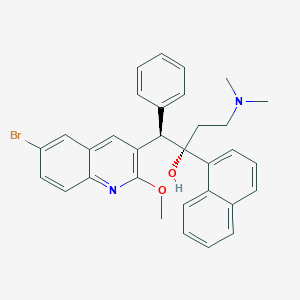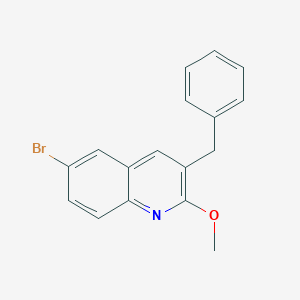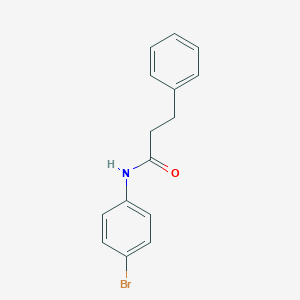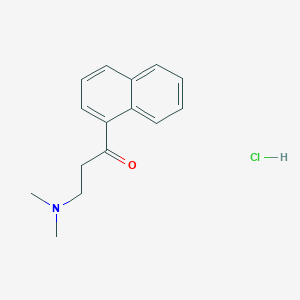![molecular formula C33H24Br2N4 B032160 5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole CAS No. 151052-34-5](/img/structure/B32160.png)
5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole, also known as DBTPT, is an organic compound that has been studied extensively due to its versatile properties and applications. It is a member of the tetrazole family, which is a heterocyclic compound with five members in a ring structure. DBTPT has a wide range of uses, including in organic synthesis, as a catalyst, and in biological research.
Scientific Research Applications
Structural Analysis and Synthesis : A study by Guo-xi Wang and Heng‐Yun Ye (2007) involved the synthesis of a closely related compound, showcasing the geometric parameters and dihedral angles between the tetrazole ring and the attached phenyl rings, providing insights into its structural characteristics (Guo-xi Wang & Heng‐Yun Ye, 2007).
Crystal Structure Characterization : Zhao et al. (2013) characterized two polymorphs of a similar tetrazole derivative through X-ray diffraction and Hirschfeld surface analysis, revealing differences in molecular orientation and interatomic distances due to varying π···π stacking interactions (J. Zhao et al., 2013).
Docking Studies and Crystal Structure Analysis : Research by Al-Hourani et al. (2015) provided a detailed analysis of the crystal structure of tetrazole derivatives and conducted molecular docking studies to understand their potential as COX-2 inhibitors, indicating their relevance in designing anti-inflammatory agents (B. J. Al-Hourani et al., 2015).
Pharmacological Analysis : Kamble et al. (2017) synthesized and analyzed tetrazole compounds for their pharmacological properties, including angiotensin-converting enzyme inhibition, anti-proliferative, and anti-inflammatory activities, highlighting their potential in medicinal chemistry (A. Kamble et al., 2017).
Synthesis of Novel Analogues : Shahbazi Mojarrad et al. (2011) reported the synthesis of novel 1,4-dihydropyridine derivatives bearing biphenyl-2'-tetrazole substitution, aiming to explore their dual activity as angiotensin II receptor and calcium channel blockers, indicating a potential for cardiovascular therapeutic applications (J. Shahbazi Mojarrad et al., 2011).
Mechanism of Action
Target of Action
It is known that this compound is an impurity of 5-(4’-bromomethyl-biphenyl-2-yl)-1-trityl-1h-tetrazole, which is an intermediate in the synthesis of losartan and valsartan . These drugs are angiotensin II receptor blockers (ARBs) used primarily for the treatment of high blood pressure. Therefore, it’s possible that this compound may interact with similar targets.
Pharmacokinetics
For instance, the compound has a predicted boiling point of 738.3±70.0 °C and a predicted density of 1.42±0.1 g/cm3 . It is slightly soluble in chloroform, ethyl acetate, and methanol .
properties
IUPAC Name |
5-[2-[4-(dibromomethyl)phenyl]phenyl]-2-trityltetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24Br2N4/c34-31(35)25-22-20-24(21-23-25)29-18-10-11-19-30(29)32-36-38-39(37-32)33(26-12-4-1-5-13-26,27-14-6-2-7-15-27)28-16-8-3-9-17-28/h1-23,31H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTYIAGAGAAHSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5C6=CC=C(C=C6)C(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24Br2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


